Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 313238-51-6; MFCD26954774) is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold. This molecule is characterized by a tert-butyl carbamate protecting group at the 3-position, a benzyl substituent at the 7-position, and a hydroxyl group at the 9-position. The compound is utilized in medicinal chemistry as a precursor for nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules due to its rigid bicyclic structure, which enhances receptor binding selectivity . Its synthesis typically involves multi-step protocols, including Mannich reactions and subsequent functional group modifications .
Properties
IUPAC Name |
tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-17,22H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMERESWKDRCPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core. The tert-butyl and benzyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are present at each stage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of more efficient catalysts, higher reaction concentrations, and continuous flow processes to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazabicyclo nonane core or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new groups at specific positions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its structural complexity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or to reduce side effects, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparative Data Table
Pharmacological Relevance
The 3,7-diazabicyclo[3.3.1]nonane scaffold is privileged in drug discovery due to its conformational rigidity. The 9-hydroxy group in the target compound enhances hydrogen-bonding interactions with biological targets, as seen in nAChR subtype selectivity studies . Conversely, oxa/oxo analogs may prioritize metabolic stability or blood-brain barrier penetration .
Biological Activity
Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 313238-51-6) is a bicyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by relevant data and research findings.
The molecular formula of this compound is C19H28N2O3, with a molecular weight of approximately 330.43 g/mol. It typically appears as a white to off-white powder and is soluble in organic solvents like methanol and dichloromethane but insoluble in water .
Biological Activities
Recent studies have highlighted several notable biological activities of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for development as an antibacterial agent.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases associated with oxidative damage.
- Cytotoxicity : Preliminary cytotoxicity assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : There are indications that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the Pictet-Spengler reaction and subsequent modifications to introduce the tert-butyl and benzyl groups .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C19H28N2O3 | Hydroxy group enhances biological activity |
| Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | C19H26N2O3 | Contains a carbonyl group; different activity profile |
| Tert-butyl 7-benzyl-9-amino-3,7-diazabicyclo[3.3.1]nonane | C19H28N2O2 | Amino group may alter pharmacological effects |
Case Studies
Several case studies have been conducted to assess the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
- Cytotoxicity Assessment : In vitro assays on MOLT-4 cell lines indicated that the compound reduced cell viability significantly at concentrations above 10 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
